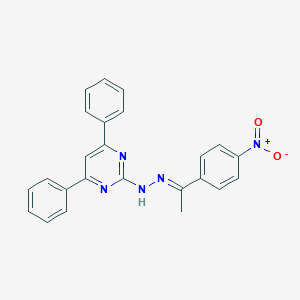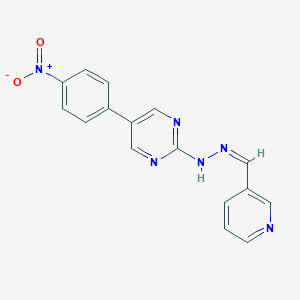![molecular formula C21H15N7O6 B274298 2,6-Bis[2-(3-nitrobenzylidene)hydrazinocarbonyl]pyridine](/img/structure/B274298.png)
2,6-Bis[2-(3-nitrobenzylidene)hydrazinocarbonyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis[2-(3-nitrobenzylidene)hydrazinocarbonyl]pyridine, commonly known as BNIP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BNIP is a yellow crystalline solid that is synthesized using specific chemical reactions. It has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for various research applications.
Mécanisme D'action
The mechanism of action of BNIP is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways that are involved in the development and progression of diseases. It has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in tumor growth and metastasis. Additionally, it has been found to inhibit the production of reactive oxygen species, which are involved in inflammation and tissue damage.
Biochemical and Physiological Effects:
BNIP has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-tumor, anti-inflammatory, and antioxidant properties, as well as the ability to inhibit certain enzymes and pathways. Additionally, it has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BNIP is its versatility in various research applications. It has been shown to have a range of biochemical and physiological effects, making it a promising compound for drug development and other therapeutic applications. However, one limitation of BNIP is its potential toxicity. Studies have shown that high doses of BNIP can be toxic to cells, which could limit its use in certain applications.
Orientations Futures
There are several future directions for research on BNIP. One potential area of focus is in the development of new cancer therapies. BNIP has been shown to exhibit anti-tumor properties, making it a promising candidate for the development of new cancer drugs. Additionally, further research is needed to fully understand the mechanisms of action of BNIP and its potential applications in other areas of medicine. Finally, more studies are needed to determine the safety and toxicity of BNIP, particularly in high doses.
Méthodes De Synthèse
The synthesis of BNIP involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The first step involves the reaction between 2,6-diaminopyridine and 3-nitrobenzaldehyde in the presence of acetic acid and ethanol. This reaction results in the formation of a Schiff base, which is then reacted with hydrazine hydrate to yield the final product, BNIP.
Applications De Recherche Scientifique
BNIP has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is in the development of new drugs and therapies. BNIP has been found to exhibit anti-tumor properties, making it a potential candidate for cancer treatment. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, which could be useful in the treatment of various diseases.
Propriétés
Formule moléculaire |
C21H15N7O6 |
|---|---|
Poids moléculaire |
461.4 g/mol |
Nom IUPAC |
2-N,6-N-bis[(Z)-(3-nitrophenyl)methylideneamino]pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C21H15N7O6/c29-20(25-22-12-14-4-1-6-16(10-14)27(31)32)18-8-3-9-19(24-18)21(30)26-23-13-15-5-2-7-17(11-15)28(33)34/h1-13H,(H,25,29)(H,26,30)/b22-12-,23-13- |
Clé InChI |
GYRFLZPUNLQWGA-YFBGDSSHSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N\NC(=O)C2=NC(=CC=C2)C(=O)N/N=C\C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=NC(=CC=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=NC(=CC=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6Z)-6-[[2-methyl-4-[3-methyl-4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]phenyl]anilino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B274215.png)
![N,N'-bis{(E)-[4-(diethylamino)phenyl]methylidene}-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B274216.png)
![N,N'-bis[(E)-(3,4-dimethoxyphenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B274217.png)

![ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B274222.png)
![ethyl (2Z)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B274223.png)
![N-[3-Methylsulfanyl-1-(1-phenyl-ethylidene-hydrazinocarbonyl)-propyl]-benzamide](/img/structure/B274225.png)
![ethyl 1,3-diethyl-2-[2-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-2,3-dihydro-1H-benzimidazole-5-carboxylate](/img/structure/B274230.png)
![1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone](/img/structure/B274231.png)

![2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B274238.png)


